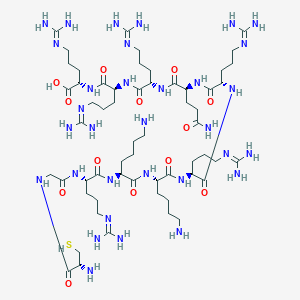
(Cys47)-HIV-1 tat Protein (47-57)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cys47)-HIV-1 tat Protein (47-57) is a peptide derived from the human immunodeficiency virus (HIV) trans-activator of transcription (TAT) protein. This peptide sequence, spanning amino acids 47 to 57, is known for its ability to penetrate cell membranes, making it a valuable tool in molecular biology and therapeutic applications. The addition of a cysteine residue at the N-terminus enhances its functionality by allowing for conjugation with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cys47)-HIV-1 tat Protein (47-57) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The peptide is often lyophilized for storage and transport.
化学反応の分析
Types of Reactions
(Cys47)-HIV-1 tat Protein (47-57) can undergo various chemical reactions, including:
Conjugation: The cysteine residue allows for thiol-based conjugation with other molecules, such as drugs, fluorophores, or nanoparticles.
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which can influence the peptide’s structure and function.
Common Reagents and Conditions
Conjugation: Common reagents include maleimide derivatives and iodoacetamides, which react with the thiol group of cysteine.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used to form disulfide bonds.
Major Products Formed
Conjugates: The peptide can be conjugated to various molecules for targeted delivery or imaging applications.
Disulfide-linked dimers: Oxidation can lead to the formation of peptide dimers through disulfide bonds.
科学的研究の応用
(Cys47)-HIV-1 tat Protein (47-57) has a wide range of applications in scientific research:
Chemistry: Used as a carrier for delivering small molecules into cells.
Biology: Facilitates the study of intracellular processes by delivering proteins, nucleic acids, and other biomolecules into cells.
Medicine: Explored as a delivery vehicle for therapeutic agents, including drugs and gene therapy vectors.
Industry: Utilized in the development of diagnostic tools and biosensors.
作用機序
The primary mechanism by which (Cys47)-HIV-1 tat Protein (47-57) exerts its effects is through its ability to penetrate cell membranes. This is facilitated by the positively charged amino acids (arginine and lysine) in its sequence, which interact with the negatively charged components of the cell membrane. Once inside the cell, the peptide can deliver its cargo to specific intracellular targets, such as the nucleus or mitochondria.
類似化合物との比較
Similar Compounds
Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.
Transportan: A chimeric peptide combining sequences from the neuropeptide galanin and the wasp venom peptide mastoparan.
Uniqueness
(Cys47)-HIV-1 tat Protein (47-57) is unique due to its origin from the HIV TAT protein, which has been extensively studied for its role in viral replication and transcriptional activation. Its ability to efficiently deliver a wide range of cargoes into cells makes it a versatile tool in research and therapeutic applications.
特性
分子式 |
C58H114N32O13S |
|---|---|
分子量 |
1499.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C58H114N32O13S/c59-21-3-1-11-33(83-44(94)32(13-5-23-75-53(63)64)82-42(92)29-81-43(93)31(61)30-104)45(95)84-34(12-2-4-22-60)46(96)85-35(14-6-24-76-54(65)66)47(97)86-37(16-8-26-78-56(69)70)49(99)89-39(19-20-41(62)91)51(101)88-36(15-7-25-77-55(67)68)48(98)87-38(17-9-27-79-57(71)72)50(100)90-40(52(102)103)18-10-28-80-58(73)74/h31-40,104H,1-30,59-61H2,(H2,62,91)(H,81,93)(H,82,92)(H,83,94)(H,84,95)(H,85,96)(H,86,97)(H,87,98)(H,88,101)(H,89,99)(H,90,100)(H,102,103)(H4,63,64,75)(H4,65,66,76)(H4,67,68,77)(H4,69,70,78)(H4,71,72,79)(H4,73,74,80)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChIキー |
VBAZQDRBBPEGAC-QMAXXTOWSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CS)N |
正規SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
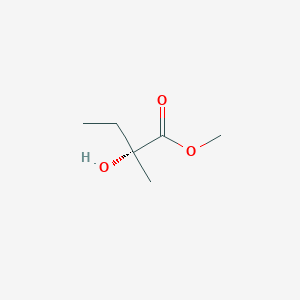
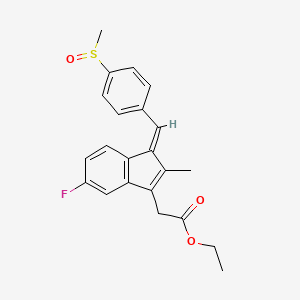
![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
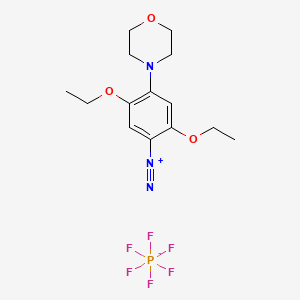

![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)
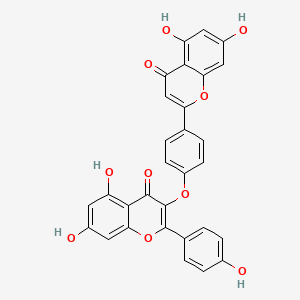
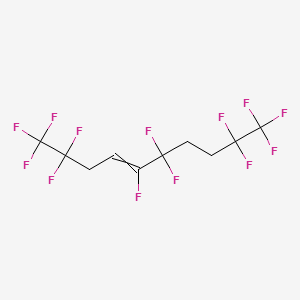
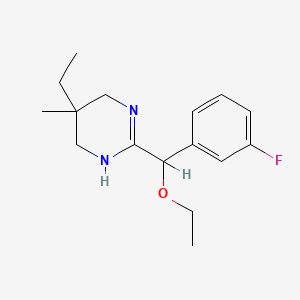
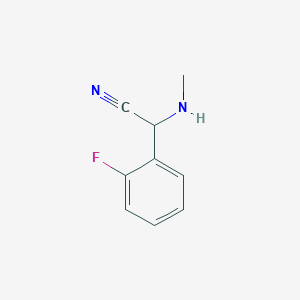

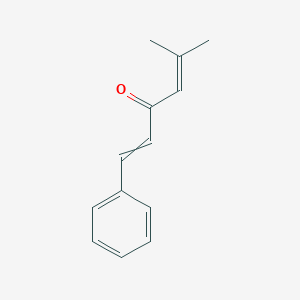
![3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea](/img/structure/B13420599.png)
